molecular formula C17H25N5O3 B2589438 6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876675-21-7

6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2589438
CAS No.: 876675-21-7
M. Wt: 347.419
InChI Key: OAMPATRNOQRJIP-UHFFFAOYSA-N
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Description

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines purine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of a purine derivative followed by cyclization with an imidazole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
  • 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

Compared to similar compounds, 6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has unique structural features that may confer distinct biological activities. Its specific substituents and functional groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-6-8-21-15(23)13-14(19(4)17(21)24)18-16-20(9-7-10-25-5)11(2)12(3)22(13)16/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPATRNOQRJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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